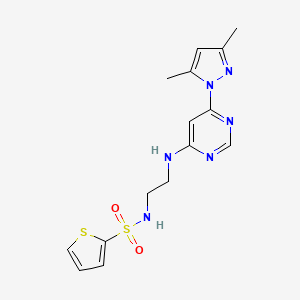

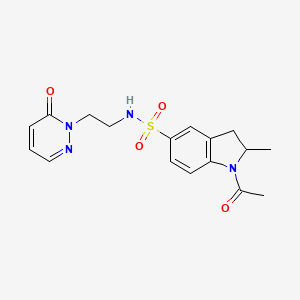

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, an amine group, and a sulfonamide group. Pyrazole and pyrimidine are both aromatic heterocyclic compounds, which are often found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography can be used to determine the exact structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Research has focused on synthesizing new heterocyclic compounds incorporating a sulfonamido moiety, aiming to explore their potential as antibacterial agents. Notably, a series of compounds were synthesized, leading to the discovery of several with high antibacterial activity. This emphasizes the utility of incorporating the sulfonamido group into heterocyclic compounds for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antibacterial Agents

Further investigations into the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives revealed their potential as potent antitumor and antibacterial agents. The study highlighted compounds with higher activity against various cancer cell lines and bacterial strains than standard drugs, showcasing the therapeutic potential of these derivatives (Hafez, Alsalamah, & El-Gazzar, 2017).

Antioxidant Activity Evaluation

A study on novel candidates of indole-based heterocycles focused on investigating their potential as antioxidants. The derivatives displayed significant antioxidant activity, with one candidate surpassing ascorbic acid in efficacy. This indicates the role of such compounds in inhibiting reactive oxygen species (ROS), with potential implications for medicinal chemistry (Aziz et al., 2021).

Fluorescent Probe for Thiophenols Discrimination

The development of a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols highlights the compound's utility in chemical, biological, and environmental sciences. This research demonstrates the application of sulfonamide derivatives in developing highly sensitive and selective detection techniques for toxic and biologically active compounds (Wang et al., 2012).

Sulfonamide Hybrids with Pharmacological Activities

A review of sulfonamide hybrids emphasized their significance across various pharmacological activities, including antibacterial, antitumor, and antioxidant properties. The diverse applications underscore the sulfonamide group's role in medicinal chemistry, offering a basis for the development of new therapeutic agents (Ghomashi et al., 2022).

Wirkmechanismus

Target of action

The compound contains a pyrazole ring, which is a common structural motif in many pharmaceutical drugs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact configuration and functional groups present in the compound.

Eigenschaften

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S2/c1-11-8-12(2)21(20-11)14-9-13(17-10-18-14)16-5-6-19-25(22,23)15-4-3-7-24-15/h3-4,7-10,19H,5-6H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIYWYNCIQMLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-4-chloro-2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2709976.png)

![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone](/img/structure/B2709984.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)